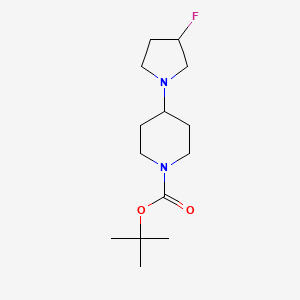
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound that belongs to the class of heterocyclic organic compounds It features a quinoline core structure with a difluoromethyl group and an iodine atom attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluoromethyl iodide (CF2HI) under radical conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline core.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials with unique properties, such as organic semiconductors.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
作用機序
The mechanism of action of 1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The iodine atom can facilitate the formation of covalent bonds with target proteins, leading to the modulation of their activity .
類似化合物との比較
Similar Compounds
1-(Trifluoromethyl)-3-iodoquinoline: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Iodoquinoline: Lacks the difluoromethyl group.
1-(Difluoromethyl)-3-bromoquinoline: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
1-(Difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to the presence of both the difluoromethyl group and the iodine atom, which confer distinct chemical and biological properties. The difluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom allows for versatile chemical modifications through substitution and coupling reactions .
特性
分子式 |
C10H10F2INO |
|---|---|
分子量 |
325.09 g/mol |
IUPAC名 |
1-(difluoromethyl)-3-iodo-5,6,7,8-tetrahydroquinolin-2-one |
InChI |
InChI=1S/C10H10F2INO/c11-10(12)14-8-4-2-1-3-6(8)5-7(13)9(14)15/h5,10H,1-4H2 |
InChIキー |
WZPRLZCAGYAFFE-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C=C(C(=O)N2C(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



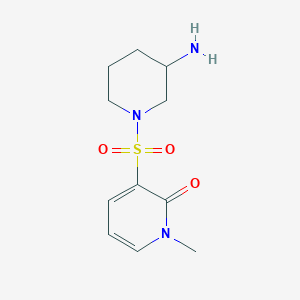

![5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine](/img/structure/B11785687.png)
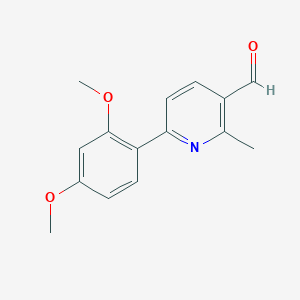

![3-Chloro-7-(1H-1,2,3-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785711.png)
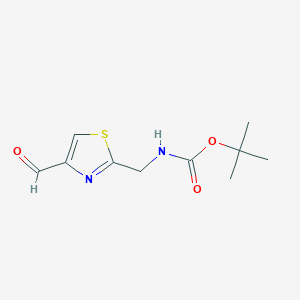
![Furo[2,3-d][1,2]oxazepine-5-carboxylic acid](/img/structure/B11785727.png)
![7-Bromo-2-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11785732.png)
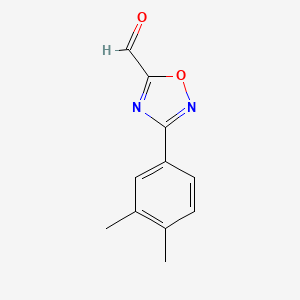
![4-Chlorofuro[2,3-d]pyridazine](/img/structure/B11785740.png)

